molecular formula C11H14OS B1585761 2-(Tert-Butylthio)Benzaldehyde CAS No. 65924-65-4

2-(Tert-Butylthio)Benzaldehyde

Cat. No.: B1585761
CAS No.: 65924-65-4
M. Wt: 194.3 g/mol
InChI Key: KQQXCBJAELTJRT-UHFFFAOYSA-N
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Description

2-(Tert-Butylthio)Benzaldehyde is an organic compound with the molecular formula C11H14OS It is characterized by the presence of a benzaldehyde moiety substituted with a tert-butylthio group at the ortho position

Biochemical Analysis

Biochemical Properties

It is known that the compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules

Cellular Effects

Given its use in proteomics research , it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Temporal Effects in Laboratory Settings

The compound is a liquid that is stored at room temperature, and it has a boiling point of 95-97° C at 0.1 mmHg . Further information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tert-Butylthio)Benzaldehyde typically involves the reaction of 2-chlorobenzaldehyde with tert-butylthiol. This reaction is often carried out under solvent-free conditions using 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as a catalyst, leading to high yields of the desired product . Another method involves the treatment of 2-chlorobenzaldehyde with tert-butyl mercaptan, followed by the addition of hydrogen bromide in water to form the disulfide derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and solvent-free conditions can enhance the yield and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Tert-Butylthio)Benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The tert-butylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: 2-(Tert-Butylthio)Benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

2-(Tert-Butylthio)Benzaldehyde has several applications in scientific research:

Comparison with Similar Compounds

    2-Mercaptobenzaldehyde: Similar structure but with a mercapto group instead of a tert-butylthio group.

    2-Chlorobenzaldehyde: Precursor in the synthesis of 2-(Tert-Butylthio)Benzaldehyde.

    Benzaldehyde: Parent compound without any substituents.

Uniqueness: this compound is unique due to the presence of the tert-butylthio group, which imparts distinct chemical properties and reactivity compared to its analogs. This substitution can influence the compound’s solubility, polarity, and overall reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-tert-butylsulfanylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14OS/c1-11(2,3)13-10-7-5-4-6-9(10)8-12/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQXCBJAELTJRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380294
Record name 2-(Tert-Butylthio)Benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65924-65-4
Record name 2-(Tert-Butylthio)Benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Powdered potassium hydroxide (21.9 g, 390 mmol) and 56 ml (497 mmol) of terbutyl mercaptan were mixed 55.5 ml of dimethylsulfoxide in a 250 ml three-neck flask. To this stirred mixture was added dropwise over a ten minute period 50 g (356 mmol) of 2-chloro-benzaldehyde. During addition of the 2-chlorobenzaldehyde, the reaction mixture warmed to 120° C. After addition was complete, the mixture was allowed to react at about 110° C. for 1.5 hours. At the end of this time, the mixture was cooled to room temperature and taken up on 600 ml of ethyl acetate and 1 liter of water. The organic layer was separated, dried and evaporated to yield 2-(1,1-dimethylethylthio)benzaldehyde, b.p. 80°-82° C. at 0.05 mm Hg, which was used without further purification in the next step of the process.
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21.9 g
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56 mL
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55.5 mL
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50 g
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1 L
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600 mL
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Synthesis routes and methods III

Procedure details

reacting 2-chlorobenzaldehyde with 1,1-dimethylethanethiol in the presence of a base to form 2-(1,1-dimethylethylthio)benzaldehyde;
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Synthesis routes and methods IV

Procedure details

2-fluoro-benzaldehyde (2.00 g, 16.1 mmol), potassium carbonate (2.45 g, 17.7 mmol) and 2-methyl-2-propanethiol (17.1 mmol) were dissolved in 10.0 mL DMF in a 50 mL round-bottomed flask under dry nitrogen, topped with a reflux condenser. The reaction mixture was heated to 50° C. for 4 days. After cooling, the mixture was added to 50 ml of saturated potassium carbonate solution and extracted with 3×50 mL portions of ether. The extracts were dried with magnesium sulfate and evaporated. The crude product was further purified by chromatography on silica gel using 2:1 dichloromethane/n-hexane as eluent to give a yellow oil (1.26 g, 40%). 1H NMR (200 MHz, CDCl3): δ 1.26 (s, 9H), 7.43-7.63 (m, 3H), 7.96 (dd, J1=6.9, J2=2.5, 1H), 10.76 (s, 1H) ppm.
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2 g
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2.45 g
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17.1 mmol
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10 mL
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50 mL
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Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-(tert-butylthio)benzaldehyde in the synthesis of 2-acetylbenzo[b]thiophene, a key intermediate for zileuton?

A1: this compound serves as a crucial intermediate in a multi-step synthesis of 2-acetylbenzo[b]thiophene. This compound is prepared by reacting 2-chlorobenzaldehyde with tert-butyl mercaptan []. Subsequent treatment with hydrobromic acid (HBr) in water forms the disulfide derivative, 2,2′-disulfanediyldibenzaldehyde. This disulfide then reacts with acetylacetone and 1-chloroacetone to yield the target molecule, 2-acetylbenzo[b]thiophene []. This synthetic route highlights the importance of this compound in accessing valuable compounds like zileuton, a known 5-lipoxygenase inhibitor.

Q2: How is this compound utilized in the field of inorganic chemistry?

A2: this compound acts as a precursor for synthesizing didentate ligands, which are then used to form complexes with palladium(II) and platinum(II) []. The presence of both sulfur from the tert-butylthio group and the aldehyde allows for the formation of stable complexes with these metal ions. This specific application highlights the versatility of this compound in coordinating with metal centers, opening possibilities for exploring its use in catalysis or materials science.

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